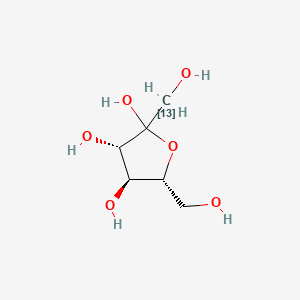
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile is a complex organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group, an oxopropyl group, and a carbonitrile group attached to the indoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates . This method is efficient, requires low catalyst loadings, and operates under mild conditions using inexpensive reagents.
Another approach involves the aryne-based synthetic protocol for the synthesis of 3-substituted-3-hydroxyindolin-2-ones . This method uses a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions, resulting in good yields of the desired indoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The palladium-catalyzed intramolecular amination method is particularly suitable for industrial applications due to its efficiency and cost-effectiveness. Additionally, the aryne-based synthetic protocol can be adapted for large-scale production by optimizing reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indoline core.
Reduction: Primary amines derived from the carbonitrile group.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Indolizine is a nitrogen-containing heterocycle with potential biological activities and excellent fluorescence properties.
3-Hydroxyindolin-2-ones: These compounds are synthesized via aryne-based protocols and have diverse applications in medicinal chemistry.
Uniqueness
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group, oxopropyl group, and carbonitrile group in a single molecule makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-(2-oxopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C22H24N2O2/c1-17(25)12-19-13-20-8-10-24(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12,16H2,1H3 |
InChI Key |
TWONHQUTOHFPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

